
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride is a nitrogen heterocyclic compound. It is a derivative of phenanthridine, which is known for its role as a DNA-binding fluorescent dye through intercalation. This compound is significant in various scientific fields due to its unique chemical structure and properties.
准备方法
The synthesis of 2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-aminobiphenyl with formaldehyde in the presence of zinc chloride at elevated temperatures. Another method involves the photocatalytic synthesis using 2-isocyanobiphenyls and diarylphosphine oxides under metal-free conditions with Rose Bengal as a catalyst .
化学反应分析
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the dimethylamino group can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form various derivatives, such as 6-phosphorylated phenanthridines.
科学研究应用
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various phenanthridine derivatives, which are important in the development of new materials and catalysts.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing DNA-binding drugs.
Industry: The compound is used in the production of fluorescent dyes and other materials with specific optical properties.
作用机制
The mechanism of action of 2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase I and II. This inhibition can lead to the prevention of DNA replication and transcription, making the compound a potential anticancer agent .
相似化合物的比较
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride can be compared with other phenanthridine derivatives such as:
Ethidium bromide: Another DNA-binding dye used in molecular biology.
Propidium iodide: Used in flow cytometry to stain dead cells.
Acridine: An isomer of phenanthridine with similar DNA-binding properties.
These compounds share similar DNA-binding properties but differ in their specific applications and chemical structures, highlighting the uniqueness of this compound.
属性
分子式 |
C18H19ClN2O2 |
|---|---|
分子量 |
330.8 g/mol |
IUPAC 名称 |
2-[3-(dimethylamino)-2-oxopropyl]-5H-phenanthridin-6-one;hydrochloride |
InChI |
InChI=1S/C18H18N2O2.ClH/c1-20(2)11-13(21)9-12-7-8-17-16(10-12)14-5-3-4-6-15(14)18(22)19-17;/h3-8,10H,9,11H2,1-2H3,(H,19,22);1H |
InChI 键 |
NYUPLCPAYVMTFH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(=O)CC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
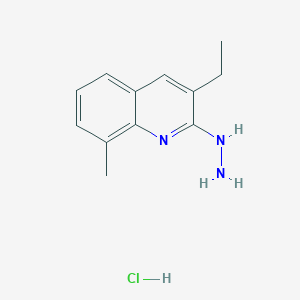
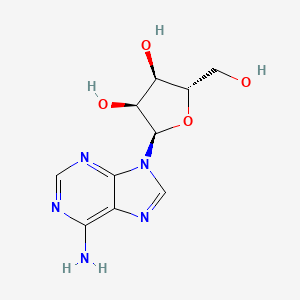
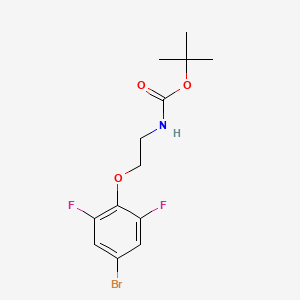
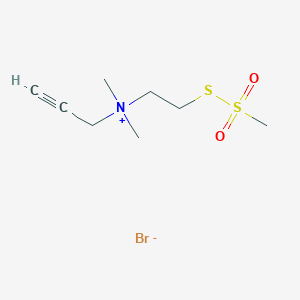
![(Z)-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B13725624.png)
![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)


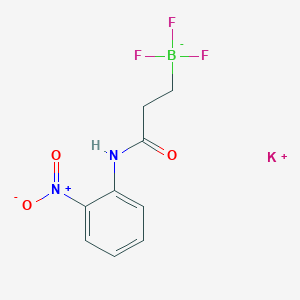
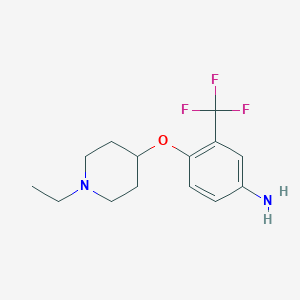
![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)
